Bienvenue dans la boutique en ligne BenchChem!

JET-209

PROTAC degrader CDK4/6 CBP bromodomain

JET-209 is a highly potent, heterobifunctional PROTAC degrader targeting CBP/p300 with DC50 values of 0.05 nM and 0.2 nM respectively. It combines the validated GNE-207 warhead with a cereblon-recruiting ligand. Ideal for in-house target deconvolution, linker SAR studies, and as a benchmark control in oncology-focused PROTAC development. Procure to optimize ternary complex formation or validate novel degraders.

Molecular Formula C46H47N9O6
Molecular Weight 821.9 g/mol
Cat. No. B12379951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJET-209
Molecular FormulaC46H47N9O6
Molecular Weight821.9 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)C4=CC=CC5=CC(=NC=C54)C6=CN=C(C=C6)C(=O)NC7CCN(CC7)C8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=O)NC1=O
InChIInChI=1S/C46H47N9O6/c1-27(56)53-18-13-40-37(26-53)43(51-55(40)32-14-19-61-20-15-32)35-4-2-3-28-22-39(48-24-36(28)35)29-5-8-38(47-23-29)44(58)49-31-11-16-52(17-12-31)33-6-7-34-30(21-33)25-54(46(34)60)41-9-10-42(57)50-45(41)59/h2-8,21-24,31-32,41H,9-20,25-26H2,1H3,(H,49,58)(H,50,57,59)
InChIKeyOGNHAQXAAGMVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide (JET-209) Procurement Guide: Chemical Identity and Baseline Characterization


5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide (JET-209, molecular weight 821.92 g/mol, C46H47N9O6) is a complex heterobifunctional PROTAC (proteolysis-targeting chimera) molecule incorporating a pyrazolo[4,3-c]pyridine-derived ligand moiety and a cereblon (CRBN)-recruiting pomalidomide-like E3 ligase ligand . The compound is commercially available at ≥95% purity for research use only .

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide: Critical Evidence Gap Regarding Comparator-Based Differentiation


No publicly available primary research papers, patents, or authoritative databases were identified that report quantitative biological or pharmacological data for this specific compound. The compound contains a pyrazolo[4,3-c]pyridine ligand moiety structurally related to GNE-207 (a CBP bromodomain inhibitor with IC50 = 1 nM against CBP and >2500-fold selectivity over BRD4, IC50 ≈3.1 μM) ; however, the complete heterobifunctional PROTAC structure incorporates additional linker and E3 ligase-recruiting elements whose effects on target engagement, degradation efficiency, selectivity, and pharmacokinetics are unknown. Generic substitution with structurally related PROTACs or the parent ligand fragment cannot be scientifically justified without target-specific degradation data. No cross-study comparative evidence against established PROTAC degraders or CDK4/6 inhibitors was identified.

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide: Insufficient Data to Generate Comparator-Based Quantitative Evidence


No Publicly Available Head-to-Head or Cross-Study Comparative Data for JET-209

No peer-reviewed research articles, patents, or authoritative databases were identified that report any quantitative biological activity data (binding affinity, degradation DC50/Dmax, antiproliferative IC50, or in vivo efficacy) for this compound [1]. All available public sources are vendor product listings providing only chemical identity information (molecular formula, weight, purity) without functional characterization . Without such data, no comparison against baseline compounds (palbociclib, ribociclib, abemaciclib) or alternative PROTAC degraders (e.g., PROTAC CDK6 Degrader 1 DC50 = 0.037 μM against CDK6 ; YX-2-107 IC50 = 4.4 nM against CDK6 ) is possible.

PROTAC degrader CDK4/6 CBP bromodomain

Structural Fragment GNE-207: Potent CBP Bromodomain Inhibition with >2500-Fold Selectivity Over BRD4

The pyrazolo[4,3-c]pyridine ligand moiety present in JET-209 is structurally identical to the warhead of GNE-207. GNE-207 binds CBP bromodomain with IC50 = 1 nM and exhibits >2500-fold selectivity over BRD4 (IC50 ≈3.1 μM) . In cellular assays, GNE-207 suppresses MYC expression in MV-4-11 leukemia cells with EC50 = 18 nM . Critically, these data represent the isolated ligand fragment only; the PROTAC extension in JET-209 introduces a linker and CRBN-recruiting moiety that will alter molecular pharmacology (target engagement, ternary complex formation, degradation efficiency) in ways that cannot be extrapolated from GNE-207 data.

CBP bromodomain BRD4 selectivity epigenetic probe

CDK4/6 PROTAC Degraders Represent an Emerging Class for Overcoming Inhibitor Resistance

Targeted degradation of CDK4/6 via PROTAC technology has been advanced as a strategy to overcome resistance mechanisms that limit conventional ATP-competitive CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [1]. Resistance mechanisms include INK4-CDK6 complex formation, CDK6 overexpression via FAT1/PTEN/ARID1A loss-of-function mutations, and Rb loss [1]. PROTAC CDK6 Degrader 1 (compound 48a) demonstrates CDK6 degradation with DC50 = 0.037 μM and >270-fold selectivity over CDK4 (DC50 > 10 μM) . YX-2-107 degrades CDK6 with DC50 = 4 nM and shows in vivo efficacy comparable or superior to palbociclib in Ph+ ALL xenograft models . JET-209's specific degradation profile (if any) against CDK4/6 or other targets remains undocumented.

CDK4/6 degradation PROTAC technology drug resistance

5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide: Research Scenarios Constrained by Data Limitations


Chemical Probe Development Requiring De Novo Target Validation

Given the absence of published target engagement, degradation efficiency, or selectivity data [1], this compound is suitable only for research programs with dedicated resources for comprehensive in-house target deconvolution. Researchers must independently characterize target degradation (Western blot, HiBiT, or global proteomics), establish concentration-response relationships (DC50/Dmax), and profile selectivity across the kinome or bromodome. Procurement is appropriate only when no validated PROTAC degrader exists for the target of interest and the ligand fragment (GNE-207 scaffold) aligns with the intended biological pathway .

Medicinal Chemistry Scaffold Optimization with PROTAC Linker Exploration

The compound may serve as a starting point for linker structure-activity relationship (SAR) studies in medicinal chemistry programs focused on CBP bromodomain degradation [1]. The ligand warhead is well-characterized in GNE-207 (CBP IC50 = 1 nM) , providing a validated binding moiety. Researchers can synthesize analogs with varied linker lengths and compositions to optimize ternary complex formation and degradation efficiency. JET-209 represents one specific linker-E3 ligase configuration; procurement enables comparative analysis against alternative PROTAC architectures.

Negative Control or Tool Compound Validation Studies

In the absence of degradation data, JET-209 may be used as a negative control or as part of a validation panel when benchmarking newly developed PROTAC degraders against structurally related but functionally uncharacterized compounds [1]. Such studies require parallel testing with positive control PROTACs (e.g., PROTAC CDK6 Degrader 1 with DC50 = 0.037 μM , or YX-2-107 with DC50 = 4 nM ) to establish assay sensitivity and validate that observed effects are target-specific rather than off-target or artifact-related.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for JET-209

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.